molecular formula C18H21N3O6 B11989302 Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate

Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate

Cat. No.: B11989302
M. Wt: 375.4 g/mol
InChI Key: WSMSDOGHVIGNDE-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate is a complex organic compound with the molecular formula C18H21N3O6 and a molecular weight of 375.385 g/mol . This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate typically involves multiple steps. One common method includes the condensation of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid with hydrazine derivatives, followed by esterification with methyl 4-oxobutanoate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H21N3O6

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 4-[2-(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C18H21N3O6/c1-3-10-21-12-7-5-4-6-11(12)16(24)15(18(21)26)17(25)20-19-13(22)8-9-14(23)27-2/h4-7,24H,3,8-10H2,1-2H3,(H,19,22)(H,20,25)

InChI Key

WSMSDOGHVIGNDE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)CCC(=O)OC)O

Origin of Product

United States

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